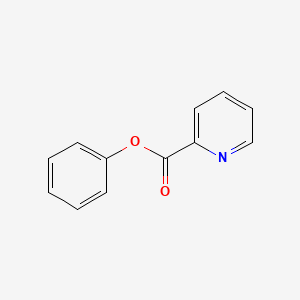

Phenyl Pyridine-2-carboxylate

Übersicht

Beschreibung

Phenyl Pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by a phenyl group attached to the pyridine ring at the 2-position, with a carboxylate group also attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl Pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions using continuous flow reactors. This method allows for efficient and scalable production of the compound with high purity and yield .

Analyse Chemischer Reaktionen

Copper-Catalyzed C–H Acyloxylation

2-Phenylpyridine derivatives undergo direct ortho-acyloxylation with carboxylic acids under copper catalysis. This method employs oxygen as a sustainable oxidant, achieving yields of 45–95% across aromatic, cinnamic, and aliphatic acids .

Reaction Optimization (Table 1)

| Catalyst (10 mol%) | Solvent | Yield (%) |

|---|---|---|

| Cu(OAc)₂·H₂O | Chlorobenzene | 85 |

| CuCl₂·2H₂O | Chlorobenzene | 80 |

| CuBr₂ | Chlorobenzene | 53 |

| CuSO₄·5H₂O | Chlorobenzene | 45 |

Key findings:

-

Cu(OAc)₂·H₂O in chlorobenzene at 130°C for 24 hours delivered optimal yields .

-

Electron-rich 2-phenylpyridines exhibited higher reactivity due to facilitated electrophilic metalation .

-

The reaction failed under argon, confirming oxygen’s role as a critical oxidant .

Carboxylate-Assisted C–H Activation Mechanisms

Gas-phase studies using ESI-MS and DFT calculations revealed that copper(II) carboxylates promote C–H activation via a concerted mechanism .

Metal Comparison

| Metal Catalyst | C–H Activation Efficiency | Key Observation |

|---|---|---|

| Cu(II) | High | Electrophilic metalation dominates; stronger acids accelerate activation |

| Pd(II) | Moderate | Ligand loss competes with C–H activation |

| Ru(II) | Low | Predominantly forms non-activated complexes |

-

Hammett analysis showed electron-deficient carboxylic acids (e.g., p-nitrobenzoic acid) enhance reaction rates by increasing metal electrophilicity .

-

CID experiments estimated activation energies for acetic acid loss at ~30–40 kcal/mol, confirming a tight transition state .

Multi-Component Reactions Catalyzed by Pyridine-2-Carboxylate Derivatives

Pyridine-2-carboxylic acid (P2CA) efficiently catalyzes the synthesis of pyrazolo[3,4-b]quinolinones via a three-component reaction :

Substrate Scope (Representative Examples)

| Aldehyde Substituent | Reaction Time (min) | Yield (%) |

|---|---|---|

| 4-OCH₃ (Electron-rich) | 2 | 92 |

| 4-NO₂ (Electron-poor) | 10 | 85 |

Key observations:

-

Electron-rich aldehydes stabilize carbocation intermediates, reducing reaction time .

-

P2CA is recyclable for ≥4 cycles without significant activity loss .

Mechanistic Insights

For copper-catalyzed acyloxylation (Scheme 5) :

-

Oxidation : Cu(I) → Cu(II) by O₂.

-

Cyclometallation : Directed by the pyridyl group, forming a Cu(II)-aryl intermediate.

-

Reductive Elimination : Generates the acyloxylated product and regenerates Cu(I).

Radical inhibitors like TEMPO had minimal impact, ruling out radical pathways .

Wissenschaftliche Forschungsanwendungen

Phenyl Pyridine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of Phenyl Pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Phenyl Pyridine-2-carboxylate can be compared with other similar compounds, such as:

Phenyl Pyrazine-2-carboxylate: Similar in structure but with a pyrazine ring instead of a pyridine ring.

Pyridine-2-carboxylic acid: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.

Phenyl Pyridine-3-carboxylate: The carboxylate group is attached at the 3-position instead of the 2-position, which can lead to different chemical and biological properties.

This compound stands out due to its unique combination of a phenyl group and a carboxylate group attached to the pyridine ring, which imparts distinct chemical reactivity and potential biological activities.

Biologische Aktivität

Phenyl pyridine-2-carboxylate is an organic compound characterized by a phenyl group attached to the pyridine ring at the 2-position, along with a carboxylate group. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, as well as yeast and filamentous fungi . The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies suggest that the compound can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A study investigated the antimicrobial effects of this compound against multiple pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 100 µg/mL for various bacteria, indicating a promising antimicrobial profile .

- Case Study on Anticancer Activity : Another research effort focused on the compound's effects on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values around 30 µM, suggesting potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and alters membrane permeability.

- Anticancer Mechanism : It induces apoptosis through mitochondrial pathways and modulates signaling cascades involved in cell survival .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against various strains |

| Pyridine-2-carboxylic acid | Moderate | Limited | Less hydrophobic |

| Phenyl Pyridine-3-carboxylate | Yes | Moderate | Different position affects activity |

This table illustrates how structural variations influence biological activity.

Future Directions

Ongoing research is aimed at optimizing the synthesis and enhancing the biological efficacy of this compound. Potential areas for future exploration include:

- Synthesis of Derivatives : Modifying the structure to improve potency and selectivity against specific cancer types.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in real biological systems.

- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects will aid in understanding its full therapeutic potential .

Eigenschaften

IUPAC Name |

phenyl pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(11-8-4-5-9-13-11)15-10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCDHJSQZSHBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181328 | |

| Record name | 2-Pyridinecarboxylic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26838-86-8 | |

| Record name | 2-Pyridinecarboxylic acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026838868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarboxylic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.